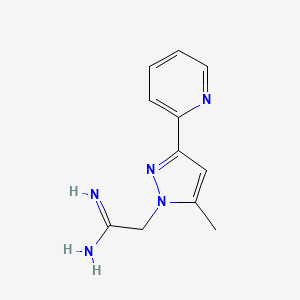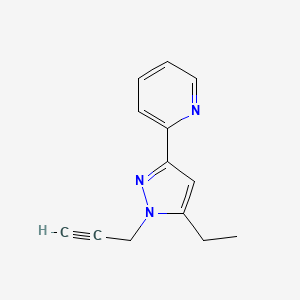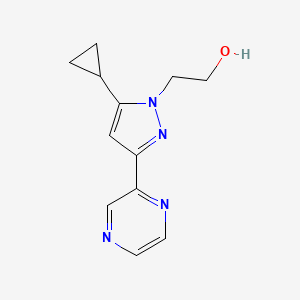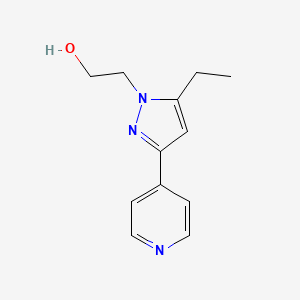
1-(2-aminopropyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structural formula. The compound’s class or family, as well as its role or use, would also be mentioned if known.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the steps involved.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its functional groups, its stereochemistry (if applicable), and any interesting structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Synthesis and Application in Peptidomimetics
- Ruthenium-catalyzed Synthesis : The molecule serves as a base for synthesizing peptidomimetics and biologically active compounds. A ruthenium-catalyzed cycloaddition protocol was developed for its protected version, aiding in creating triazole-containing dipeptides and HSP90 inhibitors (Ferrini et al., 2015).
Antimicrobial Activity
- Activity Against Pathogens : It has been synthesized with antimicrobial potential against various bacteria including Vibrio cholerae. The structure-property relationship studies highlighted the significance of functional groups in enhancing antimicrobial activity (Maji & Haldar, 2017).
Materials Chemistry
- Adducts with Heterocyclic Carboxylic Acids : Molecular adducts of 3-amino-1,2,4-triazole with heterocyclic carboxylic acids have been prepared and characterized, demonstrating the versatility of these compounds in materials chemistry (Lynch et al., 1998).
Solid Phase Synthesis
- Coupling Reagent for Peptide Synthesis : It has been used in solid phase peptide synthesis, showing potential in synthesizing complex peptides and proteins (Robertson et al., 1999).
Novel Synthesis Methods
- Synthesis of Analogues : Novel methods for synthesizing triazole analogues and peptide compounds have been developed, showing its versatility in organic synthesis (Pokhodylo et al., 2019).
Functional Materials
- Metal-Organic Frameworks : It has been used in constructing metal-organic frameworks (MOFs), contributing to advances in materials science (Vasylevs’kyy et al., 2014).
Medicinal Chemistry
- GABA Receptor Binding Site : The hydroxy-1,2,3-triazole moiety has been identified as a bioisostere of the carboxylic acid function, important in probing the orthosteric γ-aminobutyric acid receptor binding site (Giraudo et al., 2018).
Safety And Hazards
This would involve a discussion of the compound’s safety profile, including its toxicity, its potential hazards, and any safety precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, new reactions, new applications, or new areas of study.
Please note that the availability of this information would depend on the extent to which the compound has been studied. For a less well-known compound, some of this information might not be available. If you have a specific compound in mind, I would recommend consulting the primary literature or a reputable database for the most accurate and up-to-date information.
properties
IUPAC Name |
1-(2-aminopropyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-4(7)2-10-3-5(6(11)12)8-9-10/h3-4H,2,7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONQZYKOAPYTSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(N=N1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-aminopropyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















